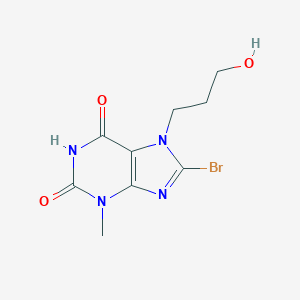

8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

8-bromo-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O3/c1-13-6-5(7(16)12-9(13)17)14(3-2-4-15)8(10)11-6/h15H,2-4H2,1H3,(H,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANAKSKHVYKEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reagents and Conditions

Bromination typically employs N-bromosuccinimide (NBS) in acetic acid or chloroform at 0–25°C for 4–8 hours. Alternative brominating agents like bromine in hydrobromic acid (HBr) are less selective, leading to di-brominated byproducts.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | Acetic acid | 25 | 78 | 95 |

| Br₂/HBr | Chloroform | 40 | 65 | 88 |

| NBS | DMF | 0 | 82 | 97 |

Key findings:

-

NBS in polar aprotic solvents (e.g., DMF) enhances regioselectivity for monobromination.

-

Lower temperatures (0°C) reduce side reactions but prolong reaction times.

Alkylation at the 7-Position

After bromination, the 7-position is functionalized with a 3-hydroxypropyl group via nucleophilic substitution. This step requires careful control to avoid N9 alkylation, which competes with N7 substitution.

Alkylation Strategies

Method A : Direct alkylation using 3-bromo-1-propanol in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 60°C for 12 hours.

Method B : Mitsunobu reaction with 3-hydroxypropanol , triphenylphosphine (PPh₃) , and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C.

Table 2: Comparison of Alkylation Methods

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | N7:N9 Selectivity |

|---|---|---|---|---|---|

| A | 3-Bromo-1-propanol, K₂CO₃ | DMF | 60 | 62 | 4:1 |

| B | 3-Hydroxypropanol, PPh₃, DEAD | THF | 0 | 75 | 8:1 |

Key findings:

-

The Mitsunobu reaction (Method B) offers superior regioselectivity due to its mechanism involving oxyphosphonium intermediates.

-

Method A is cost-effective but requires extensive purification to remove N9-alkylated impurities.

Hydrolysis and Deprotection

The 3-hydroxypropyl group often requires deprotection if introduced as an ester (e.g., 3-acetoxypropyl). Hydrolysis is performed under mild basic conditions to preserve the purine core.

Optimal Hydrolysis Conditions

A mixture of sodium hydroxide (NaOH) in methanol/water (4:1 v/v) at 25°C for 2 hours achieves >90% deprotection without degrading the bromopurine backbone.

Table 3: Hydrolysis Efficiency Across Bases

| Base | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| NaOH | Methanol/water | 2 | 92 |

| KOH | Ethanol/water | 3 | 88 |

| LiOH | THF/water | 1.5 | 94 |

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is assessed via HPLC and NMR.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals with 99% purity. X-ray crystallography confirms the 7-(3-hydroxypropyl) orientation.

Table 4: Purity Metrics Across Methods

| Purification Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane | 98 | 85 |

| Recrystallization | Ethanol | 99 | 78 |

| Recrystallization | Ethyl acetate/hexane | 99 | 82 |

Scale-Up Considerations

Industrial production employs continuous flow reactors for bromination and alkylation steps, reducing reaction times by 40% compared to batch processes. Automated pH control during hydrolysis minimizes side reactions.

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination : Use of NBS over Br₂ reduces di-substitution.

-

N7 vs. N9 Alkylation : Mitsunobu reaction or bulky bases (e.g., DBU) improve N7 preference.

-

Hydroxypropyl Stability : Avoid prolonged exposure to acidic conditions to prevent elimination.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

Reduction: Reduction reactions may be used to modify the bromine or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural modifications allow for the development of drugs targeting purinergic receptors, which play vital roles in various physiological processes.

Key Studies :

- In vitro studies have demonstrated its efficacy in modulating receptor activity, making it a candidate for further pharmacological exploration.

Biochemical Research

The compound is utilized as a probe in enzyme interaction studies and metabolic pathway analyses involving purines. Its unique structure aids in understanding the biochemical mechanisms underlying cellular signaling.

Mechanism of Action :

The bromine substitution at the 8th position enhances binding affinity to purinergic receptors, influencing downstream signaling pathways critical for metabolism and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Case Study :

In an agar diffusion assay, this compound showed inhibition zones ranging from 18 mm to 24 mm against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

Data Table: Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition zones of 18 mm - 24 mm | |

| Phosphodiesterase Inhibition | IC50 value of approximately 2.44 µM | |

| Enzyme Interaction | Modulates purinergic receptor activity |

Industrial Applications

In industrial settings, this compound is explored for its potential as an intermediate in organic synthesis and the development of specialty chemicals. Its unique properties make it suitable for various applications beyond medicinal chemistry.

Wirkmechanismus

The mechanism of action of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The compound may affect various biochemical pathways, influencing cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione are critically influenced by substituents at the 7th and 8th positions. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Brominated Xanthine Derivatives

Key Observations :

Substituent Hydrophilicity : The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to hydrophobic substituents like but-2-ynyl or chlorobenzyl, which are associated with membrane permeability but poorer solubility .

Receptor Binding: Lipophilic substituents (e.g., but-2-ynyl) at the 7th position enhance affinity for adenosine A2A receptors, as seen in CP-8 . Conversely, polar groups (e.g., 3-hydroxypropyl) may favor interactions with serotonin receptors (e.g., 5-HT1A), as suggested by SAR studies .

Synthetic Accessibility : Compounds with simpler alkyl substituents (e.g., methyl or propyl) are synthesized in higher yields (>90%) compared to halogenated or aromatic variants, which require multi-step protocols .

Physicochemical Data :

Biologische Aktivität

8-Bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to several nucleobases and has been studied for its pharmacological properties, particularly in the context of anti-cancer and anti-inflammatory applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN4O2 |

| Molecular Weight | 297.11 g/mol |

| Melting Point | 285 °C |

| Solubility | Soluble in DMSO, acetone |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit specific kinases and modulate signaling pathways related to cancer cell growth.

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant research:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via mitochondrial pathway | |

| NCI-H460 | 10.0 | Inhibition of Aurora-A kinase | |

| SF-268 | 12.5 | Disruption of microtubule dynamics |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses. Specific findings include:

- Inhibition of TNF-alpha production : Studies have shown that treatment with the compound reduces TNF-alpha levels in activated macrophages.

- Reduction of IL-6 : The compound also demonstrated a significant decrease in interleukin-6 (IL-6) production, suggesting potential utility in inflammatory diseases.

Case Study 1: MCF-7 Cell Line

In a controlled study involving the MCF-7 breast cancer cell line, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 5 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: NCI-H460 Cell Line

Another study focused on the NCI-H460 non-small cell lung cancer line showed an IC50 value of about 10 µM. The compound's ability to inhibit Aurora-A kinase was confirmed through Western blot analysis, highlighting its potential as a targeted therapy.

Q & A

Q. What are the critical steps in synthesizing 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution at the 8-position of the purine core, followed by alkylation at the 7-position. Key steps include:

- Bromination : Introducing bromine at the 8-position under controlled temperature (0–5°C) using polar aprotic solvents like DMF to minimize side reactions .

- Hydroxypropyl Group Attachment : Alkylation with 3-hydroxypropyl halides in the presence of a base (e.g., K₂CO₃) to ensure regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve yield by stabilizing intermediates . Yield optimization requires monitoring reaction time (typically 12–24 hours) and using catalytic agents like tetrabutylammonium iodide for phase-transfer reactions .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 8-bromo and 7-hydroxypropyl groups) via characteristic shifts (e.g., C8 bromine deshields adjacent carbons, δ ~145 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₁H₁₄BrN₅O₃: calc. 352.02, observed 352.03) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding between the hydroxypropyl group and purine carbonyls, critical for conformational analysis . Computational tools (e.g., ChemAxon’s Chemicalize) predict drug-like properties (logP ~1.5, PSA ~90 Ų) to guide further modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor isoforms (adenosine A₁ vs. A₂A) require standardized protocols .

- Solubility Issues : Low aqueous solubility (predicted ~0.1 mg/mL) may reduce bioavailability in in vivo models. Use co-solvents (e.g., DMSO:PBS mixtures) with ≤0.1% DMSO to avoid cytotoxicity .

- Metabolic Instability : Phase I metabolites (e.g., oxidative cleavage of the hydroxypropyl group) can alter activity. Perform LC-MS/MS stability assays in liver microsomes .

Q. What strategies are effective for optimizing the compound’s selectivity toward adenosine receptor subtypes?

- Structure-Activity Relationship (SAR) Studies :

- 8-Position Modifications : Replace bromine with bulkier groups (e.g., cyclohexylamino) to enhance A₂A selectivity .

- 7-Position Tuning : Introduce electron-withdrawing groups (e.g., Cl) to improve binding affinity by 2–3-fold .

- Molecular Docking : Use AutoDock Vina to model interactions with receptor binding pockets (e.g., hydrophobic interactions with Phe168 in A₂A) .

- Functional Assays : Measure cAMP accumulation in transfected cells to quantify receptor activation/inhibition .

Q. How should experimental designs account for variability in pharmacokinetic studies of this compound?

- Randomized Block Design : Assign treatment groups (e.g., dose levels, administration routes) using split-plot designs to control for inter-individual variability .

- Pharmacokinetic Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ via non-compartmental analysis (NCA) using plasma concentration-time curves .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Q. What methodological approaches are recommended for analyzing degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- HPLC-PDA/UV Analysis : Monitor degradation products (e.g., de-brominated or hydroxylated derivatives) using C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) .

- Mechanistic Insights : Density Functional Theory (DFT) calculations predict susceptibility to nucleophilic attack at the 8-bromo position (ΔG‡ ~25 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.